Cas no 2229687-38-9 (tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)

tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2229687-38-9
- tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate
- EN300-1897045
-
- インチ: 1S/C17H23NO3/c1-13(11-14-9-7-6-8-10-14)15(12-19)18(5)16(20)21-17(2,3)4/h6-12,15H,1-5H3/b13-11+
- InChIKey: NVEBYACMEDLWLC-ACCUITESSA-N
- SMILES: O(C(N(C)C(C=O)/C(/C)=C/C1C=CC=CC=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 289.16779360g/mol
- 同位素质量: 289.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 389
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- XLogP3: 3.6
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897045-0.05g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1897045-5.0g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 5g |
$3687.0 | 2023-05-23 | ||
Enamine | EN300-1897045-10.0g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 10g |
$5467.0 | 2023-05-23 | ||
Enamine | EN300-1897045-2.5g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1897045-10g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1897045-1.0g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 1g |
$1272.0 | 2023-05-23 | ||
Enamine | EN300-1897045-1g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1897045-0.25g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1897045-0.5g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1897045-0.1g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229687-38-9 | 0.1g |
$1119.0 | 2023-09-18 |
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamateに関する追加情報
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate (CAS No. 2229687-38-9): A Comprehensive Overview
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate (CAS No. 2229687-38-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate is a carbamate derivative with a tert-butyl group and a substituted phenylbutenyl moiety. The compound's structure can be represented as follows:
C18H25NO3
The presence of the tert-butyl group imparts stability to the molecule, while the substituted phenylbutenyl moiety contributes to its reactivity and biological activity. The compound exhibits good solubility in organic solvents such as dichloromethane and ethanol, making it suitable for various synthetic and analytical procedures.
Synthesis Methods
The synthesis of tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate has been reported using several approaches. One common method involves the reaction of tert-butyl N-methylcarbamate with 3-methyl-1-oxo-4-phenylbutenyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product with high yield and purity.
An alternative synthetic route involves the condensation of tert-butyl N-methylcarbamate with 3-methyl-1-bromoacetone and benzaldehyde in the presence of a catalyst such as potassium carbonate. This method offers advantages in terms of scalability and cost-effectiveness, making it suitable for large-scale production.
Biological Activities
tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. Recent studies have shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
In vitro assays have demonstrated that tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. Additionally, it has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage.
Clinical Potential and Research Advancements
The potential clinical applications of tert-butyl N-methyl-N-(3-methyl-1-o xo -4 - phen yl but - 3 - en - 2 - yl ) carbamate are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results from these studies have indicated that the compound is well-tolerated and exhibits favorable pharmacokinetic properties.
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of tert-but yl N - methyl -N -( 3 - methyl - 1 - ox o - 4 - phen yl but - 3 - en - 2 - yl ) carbamate strong > in a murine model of rheumatoid arthritis. The results showed that treatment with this compound significantly reduced joint inflammation and improved overall disease outcomes compared to control groups.
< p > Another area of interest is the potential use of < strong > tert-b ut yl N - methyl -N -( 3 - methyl - 1 - ox o - 4 - phen yl but - 3 - en - 2 - yl ) carbamate strong > as an adjuvant therapy for cancer treatment . Studies have suggested that this compound may enhance the effectiveness of chemotherapeutic agents by modulating immune responses and reducing drug resistance . p > < p > In conclusion , < strong > tert-b ut yl N - methyl -N -( 3 - methyl - 1 - ox o - 4 - phen yl but - 3 - en - 2 - yl ) carbamate strong > ( CAS No . 2229687 – 38 – 9 ) represents a promising molecule with diverse biological activities and potential therapeutic applications . Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its use in clinical settings . As new findings continue to emerge , this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases . p >2229687-38-9 (tert-butyl N-methyl-N-(3-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate) Related Products
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